6-bromo-4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-bromo-4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that combines a quinoline and a pyrazole moiety. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 6-bromoquinoline with 1H-pyrazole under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction conditions generally include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of azido or thiocyanato derivatives.
Scientific Research Applications
6-bromo-4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Another heterocyclic compound with potential bioactive properties.
4-chloroquinoline: A related quinoline derivative used in various chemical syntheses.
Uniqueness
6-bromo-4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of a bromine-substituted quinoline and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
Properties
Molecular Formula |
C12H12BrN3 |
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Molecular Weight |
278.15 g/mol |
IUPAC Name |
6-bromo-4-pyrazol-1-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H12BrN3/c13-9-2-3-11-10(8-9)12(4-6-14-11)16-7-1-5-15-16/h1-3,5,7-8,12,14H,4,6H2 |
InChI Key |
KYBPGXKSSSUJEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1N3C=CC=N3)C=C(C=C2)Br |
Origin of Product |
United States |
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